molecular formula C7H10N2O3 B6152379 ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate CAS No. 916922-10-6

ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Cat. No.: B6152379
CAS No.: 916922-10-6
M. Wt: 170.2
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Description

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (CAS 916922-10-6) is a high-purity chemical building block for research and development. This compound, with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol, is part of the isoxazole family of heterocycles, which are recognized for their broad biological activities and utility in developing new therapeutic agents . Isoxazole-containing scaffolds are particularly valuable in the synthesis of peptidomimetics. Specifically, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a closely related structure, has been identified as a non-proteinogenic β-amino acid that can be incorporated into peptide chains via solid-phase peptide synthesis . This application is crucial for creating novel hybrid α/β-peptides, which show great promise as stable, bioactive peptidomimetics for drug discovery . Researchers can leverage this compound as a key intermediate in the exploration of new classes of bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

916922-10-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate, which then undergoes cyclization to yield the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and various substituted oxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. Research indicates its derivatives exhibit significant immunomodulatory effects, making them candidates for treating inflammatory diseases.

Case Study: Immunomodulatory Effects

One study explored the compound's interaction with immune cells, revealing that specific derivatives could modulate cytokine production. This suggests potential applications in therapies for autoimmune disorders and chronic inflammation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against pathogenic biofilms, which are often resistant to conventional treatments. This characteristic positions it as a potential agent in combating infections caused by biofilm-forming bacteria.

Case Study: Antimicrobial Activity

In laboratory tests, derivatives of this compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus. This finding highlights its potential use in developing new antimicrobial agents.

Organic Synthesis

The reactivity of the amino group in this compound allows for further functionalization, making it a valuable building block in organic synthesis. The compound can be synthesized through various methods, including the reaction of 3-methylisoxazole derivatives with ethyl chloroformate followed by amination.

Synthetic Pathways

Synthesis MethodDescription
Ethyl Chloroformate ReactionInvolves reacting with 3-methylisoxazole derivatives to introduce the ethyl ester group.
AminationFurther functionalization can occur through nucleophilic substitution at the amino group.

Structural Variants and Their Applications

Several compounds share structural similarities with this compound, each exhibiting unique biological activities based on their substitution patterns.

Comparison of Structural Variants

Compound NameStructure CharacteristicsUnique Features
Ethyl 5-amino-3-methylisoxazole-4-carboxylateIsoxazole ring with amino and carboxylic groupsExhibits different biological activities compared to ethyl 4-amino derivative
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateSimilar oxazole structure but with methoxy groupEnhanced solubility and different reactivity patterns
Ethyl 3-amino-5-methylisoxazole-4-carboxylateVariation in the position of amino and methylPotentially different biological activities

These variants underscore the diversity within the oxazole family and highlight how modifications can lead to distinct chemical properties and biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Methyl 3-amino-1,2-oxazole-5-carboxylate 3-NH₂, 5-COOCH₃ C₅H₆N₂O₃ Precursor for sulfonamide derivatives
Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate 3-(4-OCH₃Ph), 5-COOCH₂CH₃ C₁₃H₁₃NO₄ Enhanced solubility via methoxy group; H302 hazard
Methyl 3-hydroxy-1,2-oxazole-5-carboxylate 3-OH, 5-COOCH₃ C₅H₅NO₄ Acidic hydroxy group; potential for ionic interactions
Ethyl 5-methyl-1,2-oxazole-4-carboxylate 5-CH₃, 4-COOCH₂CH₃ C₇H₉NO₃ Positional isomerism affects polarity
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate 3-(3-BrPh), 5-COOCH₃ C₁₁H₈BrNO₃ Bromine enables cross-coupling reactions

Crystallographic and Spectroscopic Data

  • Crystal Packing : highlights hydrogen bonding in triazole derivatives, suggesting similar intermolecular interactions could stabilize the target compound in solid-state .
  • Spectral Characterization : ¹H NMR and column chromatography () are standard techniques for purity assessment of oxazole derivatives .

Biological Activity

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (C₇H₁₀N₂O₄) is a heterocyclic compound known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an oxazole ring with an amino group at the 4-position and a methyl group at the 3-position. Its molecular structure allows for various chemical modifications, enhancing its utility in medicinal chemistry.

PropertyValue
Molecular FormulaC₇H₁₀N₂O₄
Molecular Weight170.1659 g/mol
Functional GroupsAmino, Carboxylate, Ethyl

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Immunomodulatory Effects : Studies suggest that this compound can modulate immune responses, making it a candidate for treating inflammatory diseases. Its ability to interact with immune cells may help in regulating inflammation and immune responses.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against pathogenic biofilms, indicating potential use in combating infections caused by resistant bacterial strains. For instance, compounds derived from this structure have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Recent studies have highlighted its antifungal properties, particularly against Candida albicans. The mechanism appears to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.
  • Binding Affinity : Preliminary studies indicate that the compound has a binding affinity for certain receptors and enzymes, which could be further explored through advanced techniques like molecular docking and binding assays .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the efficacy against biofilm-forming bacteria.
    • Findings : Derivatives reduced biofilm formation by over 90% in tested strains without significant cytotoxicity towards mammalian cells .
  • Study on Antifungal Activity :
    • Objective : Assess antifungal effects against Candida albicans.
    • Findings : The compound displayed selective antifungal activity while exhibiting minimal toxicity to human cells, suggesting a targeted mechanism of action .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-amino-3-methylisoxazole-4-carboxylateIsoxazole ring with different amino positionKnown for distinct pharmacological properties
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateMethoxy substitution instead of ethoxyExhibits different solubility characteristics
Ethyl 3-amino-5-methylisoxazole-4-carboxylateVariation in amino and methyl positionPotentially different biological activities

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions using precursors like β-keto esters or amidoximes. For example, refluxing ethyl 2-chloro-2-oxoacetate with substituted amines in toluene under acidic conditions (e.g., methylsulfonic acid) can yield oxazole cores . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Monitoring reaction progress via TLC and purification via flash chromatography (e.g., EtOAc/cyclohexane) ensures high yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the oxazole ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and ester group (COO at ~170 ppm in 13C^{13}C) .
  • HRMS : Verify molecular weight (e.g., C7_7H10_{10}N2_2O3_3 = 170.07 g/mol) and fragmentation patterns.
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and NH2_2 vibrations (~3400 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin Contact : Wash with soap and water; consult a physician .
  • Storage : Keep in a cool, dry environment, away from oxidizing agents. Always consult SDS for compound-specific hazards .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the compound’s molecular geometry and intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding) .
  • Software : Process data with WinGX or ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
  • Key Metrics : Report bond lengths (e.g., C=O ~1.21 Å), angles, and torsional deviations. For example, phenyl rings in similar compounds exhibit dihedral angles up to 85° .

Q. What role do hydrogen-bonding patterns play in the compound’s crystallization behavior?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to classify interactions (e.g., N-HO\text{N-H}\cdots\text{O}, C-Hπ\text{C-H}\cdots\pi) .
  • Example : In ethyl 4-benzamido-triazole derivatives, intermolecular N–H···O bonds form R22(8)R_2^2(8) motifs, stabilizing crystal packing .

Q. How can contradictory crystallographic data (e.g., disorder vs. twinning) be resolved during refinement?

  • Methodological Answer :

  • Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twinned data .
  • Disorder Modeling : Apply PART/SUMP restraints for split positions. Validate with Rint_{\text{int}} (< 5%) and GooF (≈1.0) .
  • Cross-Verification : Compare results with WinGX’s validation tools (e.g., PLATON) .

Q. How can structure-activity relationship (SAR) studies guide pharmacological testing of this compound?

  • Methodological Answer :

  • Analog Design : Modify substituents (e.g., replace methyl with fluorophenyl) to enhance bioactivity .
  • Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For triazole derivatives, IC50_{50} values < 10 µM indicate potency .

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